molecular formula C20H23BrN4O3 B252582 N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide

Cat. No.: B252582
M. Wt: 447.3 g/mol
InChI Key: JDHKICHASGHCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide, also known as BRL-15572, is a novel compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behaviors.

Mechanism of Action

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide acts as a potent and selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. The dopamine D3 receptor plays a crucial role in the regulation of reward-related behaviors, and its dysfunction has been implicated in various disorders, including addiction, schizophrenia, and Parkinson's disease. By blocking the dopamine D3 receptor, this compound modulates the dopamine signaling pathway and reduces the rewarding effects of drugs of abuse, improves cognitive function, and ameliorates motor symptoms.
Biochemical and Physiological Effects:
This compound has been shown to modulate the dopamine signaling pathway and reduce the rewarding effects of drugs of abuse. It has also been found to improve cognitive function and ameliorate motor symptoms in animal models of schizophrenia and Parkinson's disease, respectively. Additionally, this compound has been shown to have a low affinity for other dopamine receptor subtypes, which reduces the risk of unwanted side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for precise modulation of the dopamine signaling pathway and reduces the risk of unwanted side effects. Additionally, this compound has been extensively studied in animal models, which provides a strong foundation for future research. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide. One of the potential applications is in the treatment of drug addiction, where it has been shown to reduce drug-seeking behavior in animal models. Additionally, this compound has been found to improve cognitive function in animal models of schizophrenia, which suggests its potential as a therapeutic agent for this disorder. Another potential application is in the treatment of Parkinson's disease, where this compound has been shown to improve motor function in animal models. Further research is needed to explore the full potential of this compound in these and other disorders.

Synthesis Methods

The synthesis of N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-bromophenol with ethyl chloroformate to form 4-bromophenyl chloroformate. The resulting compound is then reacted with piperazine to form 4-(4-bromophenoxy)acetyl)piperazine. Finally, the product is reacted with 2-pyridinecarboxylic acid to form this compound.

Scientific Research Applications

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, this compound has been found to improve motor function in animal models of Parkinson's disease.

Properties

Molecular Formula

C20H23BrN4O3

Molecular Weight

447.3 g/mol

IUPAC Name

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H23BrN4O3/c21-16-4-6-17(7-5-16)28-15-19(26)25-13-11-24(12-14-25)10-9-23-20(27)18-3-1-2-8-22-18/h1-8H,9-15H2,(H,23,27)

InChI Key

JDHKICHASGHCEV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.